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molecular formula C10H16O B8416681 Toluene isopropyl alcohol

Toluene isopropyl alcohol

Cat. No. B8416681
M. Wt: 152.23 g/mol
InChI Key: FZJCXIDLUFPGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428099

Procedure details

Isobutylene/para-methylstyrene/para-diethanolaminomethylstyrene copolymer was prepared in accordance with the technique of U.S. Pat. No. 5,162,445 which is incorporated by reference herein. In the nucleophilic substitution reaction, 500 g of isobutylene/p-methylstyrene/p-bromomethylstyrene copolymer (1.7 mole % p-methylstyrene, 0.7 mole % p-bromomethylstyrene 30 ML @ 125° C.) was dissolved in 2267 g of toluene in a 5-liter resin flask under nitrogen to form an 18 wt. % solution. Then 24.6 g diethanol amine (Aldrich, 99%) in 567 g of isopropanol was added slowly with stirring at room temperature to give a 14.9 wt % polymer solution in an 80/20 (weight/weight) toluene/isopropanol solvent blend. The solution was heated with stirring under nitrogen to reflux at about 87° C. for 3 hours before being allowed to cool. The polymer was recovered by precipitation and kneading in isopropanol. The recovered "wet" polymer was further purified by washing and kneading in a 50/50, water/methanol mixture to complete the removal of unreacted diethanolamine and then vacuum-oven dried at 70° C. for 48 hours with 0.2 wt. % BHT mixed as an antioxidant. The polymer was characterized by 'H NMR and showed the complete conversion of p-bromomethyl to diethanolaminomethyl functionality (0.7 mole % DEA).
Name
isobutylene p-methylstyrene p-bromomethylstyrene
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
567 g
Type
solvent
Reaction Step Two
Quantity
2267 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1.BrCC1C=CC(C=C)=CC=1.N(CCO)CCO>C1(C)C=CC=CC=1.C(O)(C)C.C1(C)C=CC=CC=1.C(O)(C)C>[CH3:3][C:2](=[CH2:1])[CH3:4].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1 |f:0.1.2,6.7,8.9|

Inputs

Step One
Name
isobutylene p-methylstyrene p-bromomethylstyrene
Quantity
500 g
Type
reactant
Smiles
CC(C)=C.CC1=CC=C(C=C)C=C1.BrCC1=CC=C(C=C)C=C1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
567 g
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
2267 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form an 18 wt. % solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
STIRRING
Type
STIRRING
Details
with stirring under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at about 87° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The polymer was recovered by precipitation
CUSTOM
Type
CUSTOM
Details
The recovered "wet" polymer
CUSTOM
Type
CUSTOM
Details
was further purified
WASH
Type
WASH
Details
by washing
CUSTOM
Type
CUSTOM
Details
the removal of unreacted diethanolamine
CUSTOM
Type
CUSTOM
Details
vacuum-oven dried at 70° C. for 48 hours with 0.2 wt. % BHT
Duration
48 h
ADDITION
Type
ADDITION
Details
mixed as an antioxidant

Outcomes

Product
Name
Type
product
Smiles
CC(C)=C.CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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